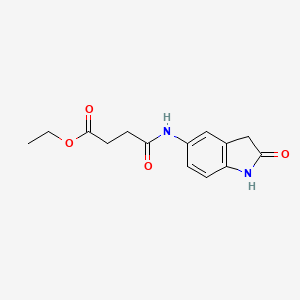

Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate

Description

Properties

IUPAC Name |

ethyl 4-oxo-4-[(2-oxo-1,3-dihydroindol-5-yl)amino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-2-20-14(19)6-5-12(17)15-10-3-4-11-9(7-10)8-13(18)16-11/h3-4,7H,2,5-6,8H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEBGADZTUXQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC2=C(C=C1)NC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate typically involves the reaction of ethyl acetoacetate with 2-oxoindoline-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by heating under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Differences :

- Substituent: A 4-propylfuran-3-yl group replaces the (2-oxoindolin-5-yl)amino moiety.

- Backbone: Both share the ethyl 4-oxo butanoate core.

Synthesis: Compound 75 is synthesized via a high-temperature (230°C), argon-protected reaction between ethyl 4-oxonon-5-ynoate and a furan precursor, yielding 61% after column chromatography .

Physicochemical Properties :

- Melting Point : 56°C (Compound 75) vs. unreported for the target compound.

- Solubility: The furan group in Compound 75 may enhance lipophilicity compared to the polar indolinone-amine substituent in the target molecule .

Pyridine-Substituted Analogs ()

The following analogs (Table 1) share the ethyl 4-oxo butanoate backbone but differ in substituents:

| Compound Name | Substituent | Molecular Formula | Similarity Score | Key Features |

|---|---|---|---|---|

| Ethyl 4-oxo-4-(pyridin-2-yl)butanoate | Pyridin-2-yl | C₁₁H₁₁NO₃ | 0.91 | Aromatic pyridine ring |

| Ethyl 5-oxo-5-(2-pyridyl)valerate | 2-Pyridyl | C₁₂H₁₃NO₃ | 0.91 | Extended aliphatic chain |

| Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | Pyridin-2-yl | C₁₀H₁₁NO₃ | 0.88 | Shorter backbone (propanoate) |

| Ethyl 2-oxo-2-(pyridin-2-yl)acetate | Pyridin-2-yl | C₉H₉NO₃ | 0.86 | Acetate backbone |

Key Comparisons :

- The indolinone-amine group in the target compound may instead act as an electron donor via resonance .

- Biological Relevance: Pyridine derivatives are common in pharmaceuticals (e.g., kinase inhibitors), but the indolinone group’s lactam structure could enhance binding to proteases or receptors requiring planar aromatic interactions .

Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate

Structural Differences :

- Substituent: A pyrrole ring replaces the indolinone-amine group.

- Backbone: Shorter propanoate chain (vs. butanoate in the target compound).

Physicochemical Properties :

- Polarity : The pyrrole’s NH group may increase polarity, but the lack of an amine linker likely reduces solubility compared to the target compound .

Biological Activity

Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate belongs to the class of indole derivatives, which are known for their diverse biological activities. The compound features a carbonyl group and an indole moiety, which contribute to its interaction with various biological targets.

The biological activity of Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate is primarily attributed to its ability to interact with specific enzymes and proteins within cells. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase and α-amylase. This inhibition is facilitated by the indole structure, which allows for effective binding to the active sites of these enzymes through hydrogen bonding and hydrophobic interactions.

- Gene Regulation : Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate can modulate gene expression by interacting with transcription factors. This interaction influences various cellular processes, including cell signaling pathways and metabolic functions.

- Cellular Effects : The compound affects cellular metabolism and signaling pathways, leading to alterations in cell growth and proliferation. Its activity can vary based on concentration and exposure time, indicating a dose-dependent effect.

Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate exhibits several important biochemical properties:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions; activity may degrade over time |

| Transport | Mediated by specific transporters; localized primarily in cytoplasm and nucleus |

Antimicrobial Properties

Research indicates that Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate possesses antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), at certain concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have documented the effects of Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate:

- Study on Enzyme Inhibition : A study reported that the compound significantly inhibited acetylcholinesterase activity in a dose-dependent manner, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

- Anticancer Efficacy : In a comparative study, Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate was found to reduce cell viability in cancer cell lines more effectively than some standard chemotherapeutic agents, suggesting its promise as an adjunct therapy in cancer treatment.

- Toxicological Assessment : Preliminary toxicological studies indicated that while the compound exhibits significant biological activity, it also requires careful dosage management to minimize cytotoxic effects on normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.